molecular formula C12H11NO2 B11898985 2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol

2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol

Cat. No.: B11898985
M. Wt: 201.22 g/mol
InChI Key: YTMAHEPBUNMNJH-FPLPWBNLSA-N
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Description

2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol is a quinoline derivative known for its diverse applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with a hydroxyprop-1-enyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline-2-carbaldehyde with appropriate reagents under controlled conditions. One common method includes the use of hydrazinobenzothiazole, which reacts with 8-hydroxyquinoline-2-carbaldehyde to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and efficient .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-8-carboxylic acid, while reduction could produce 2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-amine .

Scientific Research Applications

2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol involves its interaction with specific molecular targets. For instance, it can bind to metal ions through its hydroxy and quinoline groups, forming stable complexes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol

InChI

InChI=1S/C12H11NO2/c1-8(14)7-10-6-5-9-3-2-4-11(15)12(9)13-10/h2-7,14-15H,1H3/b8-7-

InChI Key

YTMAHEPBUNMNJH-FPLPWBNLSA-N

Isomeric SMILES

C/C(=C/C1=NC2=C(C=CC=C2O)C=C1)/O

Canonical SMILES

CC(=CC1=NC2=C(C=CC=C2O)C=C1)O

Origin of Product

United States

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